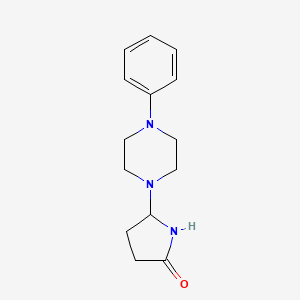

5-(4-Phenyl-1-piperazinyl)-2-pyrrolidinone

Description

Structure

3D Structure

Properties

CAS No. |

91703-06-9 |

|---|---|

Molecular Formula |

C14H19N3O |

Molecular Weight |

245.32 g/mol |

IUPAC Name |

5-(4-phenylpiperazin-1-yl)pyrrolidin-2-one |

InChI |

InChI=1S/C14H19N3O/c18-14-7-6-13(15-14)17-10-8-16(9-11-17)12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,15,18) |

InChI Key |

JAYSDEBWXVXRSO-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC1N2CCN(CC2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

General Synthetic Strategies for Pyrrolidinone Derivatives and Their Intermediates

The pyrrolidinone ring, a five-membered lactam, is a common structural motif in numerous biologically active compounds. nih.gov Its synthesis can be achieved through various chemical reactions, primarily involving cyclization strategies. nih.gov

Condensation reactions are a cornerstone for the formation of the pyrrolidinone core. One-pot multicomponent reactions (MCRs) have gained prominence for their efficiency in synthesizing substituted 3-pyrrolin-2-ones. rsc.org For instance, an ultrasound-promoted, one-pot MCR involving anilines, aldehydes, and diethyl acetylenedicarboxylate (B1228247) in the presence of citric acid provides a green and efficient route to these structures. rsc.org This method is noted for its clean reaction profiles, high yields, and short reaction times. rsc.org

Reductive cyclization is another key strategy. For example, radical carbonylation followed by reductive cyclization of N-vinyl-β-amino-alkyl phenyl selenides can produce 2,5-disubstituted pyrrolidin-3-ones. acs.org Similarly, iridium-catalyzed reductive generation of azomethine ylides from amides and subsequent [3 + 2] dipolar cycloaddition reactions offer a general and highly selective method for synthesizing structurally complex pyrrolidines. acs.org This strategy is advantageous for its mild reaction conditions and broad substrate scope. acs.orgrsc.org Reductive amination/cyclization of keto acids can also be employed, with the choice of indium catalyst allowing for selective production of lactams. nih.gov

Table 1: Comparison of Reductive Cyclization Methods for Pyrrolidinone Synthesis

| Method | Key Reagents/Catalysts | Starting Materials | Key Features |

|---|---|---|---|

| Radical Carbonylation/Reductive Cyclization | AIBN/TTMSS, CO | N-vinyl-β-amino-alkyl phenyl selenides | Forms 2,5-disubstituted pyrrolidin-3-ones |

| Iridium-Catalyzed Reductive [3+2] Cycloaddition | Vaska's complex [IrCl(CO)(PPh3)2], TMDS | Amides, conjugated alkenes | Mild conditions, high selectivity for complex pyrrolidines |

Nucleophilic substitution reactions provide a direct pathway to the pyrrolidinone ring. Intramolecular nucleophilic attack is a common theme in these syntheses. For example, the cyclization of γ-amino esters, which can be formed from the reaction of donor-acceptor cyclopropanes with amines, leads to the pyrrolidin-2-one structure upon heating with acetic acid. mdpi.com Aromatic nucleophilic substitution (SNAr) reactions are also a fundamental method for creating C-N bonds, which can be integral to forming or functionalizing the pyrrolidinone scaffold. nih.gov

Synthetic Routes to the 2-Pyrrolidinone Core Incorporating Piperazinyl Moieties

The synthesis of the target compound requires the specific connection of the pyrrolidinone and piperazine (B1678402) rings at the 5-position of the lactam.

The creation of the 5-(piperazinyl)-2-pyrrolidinone core often involves a reductive amination process. This key reaction forms the crucial C-N bond between the pyrrolidinone precursor and the piperazine ring. One reported method involves reacting a suitable pyrrolidinone precursor, such as a derivative of methyl (E)-4-chloro-3-methoxybut-2-enoate, with an appropriate amine, leading to intramolecular ring closure to form the pyrrolidinone ring, which can then be coupled with piperazine. researchgate.net An alternative approach involves the double reductive amination of dicarbonyl compounds, which is a straightforward method for accessing piperidine (B6355638) and, by extension, piperazine-like structures. chim.it The synthesis of piperazine-containing drugs frequently utilizes reductive amination as a key step to introduce alkyl substituents onto the piperazine nitrogen. nih.govnih.gov

Once the piperazinyl-pyrrolidinone framework is established, the final step is the introduction of the phenyl group onto the distal nitrogen of the piperazine ring. This is typically achieved through N-arylation reactions. The Buchwald-Hartwig amination is a powerful and widely used palladium-catalyzed cross-coupling reaction for this purpose, allowing the formation of the C-N bond between the piperazine nitrogen and an aryl halide (e.g., bromobenzene (B47551) or iodobenzene). rsc.org Another classic method is the copper-catalyzed Ullmann-Goldberg reaction, which couples an amine with an aryl halide. nih.govsemanticscholar.org These transition-metal-catalyzed methods are essential for the synthesis of N-aryl piperazines and related structures. nih.govnih.gov

Table 2: Key N-Arylation Reactions for Piperazine Functionalization

| Reaction | Catalyst System | Reactants | Key Features |

|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium catalyst, ligand (e.g., phosphine-based) | Piperazine derivative, Aryl halide | High efficiency and functional group tolerance |

Functionalization and Derivatization Strategies of the 5-(4-Phenyl-1-piperazinyl)-2-pyrrolidinone (B12898593) Scaffold

The this compound scaffold presents several sites for further chemical modification to explore structure-activity relationships. nih.gov The pyrrolidinone ring itself can be functionalized. The nitrogen atom of the lactam is an active site for substitution reactions, such as alkylation or acylation, allowing for the introduction of various substituents. chemicalbook.comnih.gov The carbonyl group of the pyrrolidinone can be reduced to yield the corresponding pyrrolidine (B122466). chemicalbook.com

The phenyl ring of the phenylpiperazine moiety is also a prime site for modification. Electrophilic aromatic substitution reactions can introduce a variety of substituents (e.g., nitro, halogen, alkyl groups) onto the phenyl ring, thereby modulating the electronic and steric properties of the molecule. researchgate.net Furthermore, the piperazine ring can be part of more complex polycyclic systems, and its conformation and substitution pattern are critical for biological activity. nih.gov These derivatization strategies allow for the fine-tuning of the molecule's properties for specific applications.

Regioselective Modifications on the Phenyl Ring

The phenyl ring of this compound is a prime target for chemical modification to modulate the electronic and steric properties of the molecule. Various substituents can be introduced onto the phenyl ring, typically at the para-position, to influence biological activity. These modifications often involve the synthesis of the substituted phenylpiperazine precursor, which is then coupled with a suitable pyrrolidinone synthon.

Halogenation: The introduction of halogen atoms, such as fluorine and chlorine, onto the phenyl ring is a common strategy. The synthesis of halogenated analogs can be achieved by reacting a halo-substituted aniline (B41778) with bis(2-chloroethyl)amine (B1207034) to form the corresponding N-(halophenyl)piperazine. This intermediate can then be reacted with a 5-halo-2-pyrrolidinone, such as 5-bromo-2-pyrrolidinone, under basic conditions to yield the desired product. For instance, the synthesis of 1-(4-fluorophenyl)piperazine (B120373) is a known precursor for various pharmaceutical agents. researchgate.net

Methoxy Substitution: Methoxy groups can be introduced to alter the polarity and hydrogen-bonding capabilities of the molecule. The synthesis of methoxy-substituted derivatives typically starts with a methoxy-substituted aniline, such as p-anisidine. core.ac.uk This is then converted to the corresponding 1-(4-methoxyphenyl)piperazine (B173029). core.ac.uk Subsequent reaction with a suitable pyrrolidinone precursor would yield the desired 5-(4-methoxyphenyl-1-piperazinyl)-2-pyrrolidinone. A general route involves the reaction of 1-(4-methoxyphenyl)piperazine with a suitable electrophilic pyrrolidinone precursor. researchgate.net

Trifluoromethyl Substitution: The trifluoromethyl group is a valuable substituent in medicinal chemistry due to its ability to enhance metabolic stability and membrane permeability. The synthesis of trifluoromethyl-substituted analogs would likely involve the use of 4-(trifluoromethyl)aniline (B29031) as a starting material to prepare the corresponding substituted phenylpiperazine. This intermediate can then be coupled with the pyrrolidinone ring. The synthesis of a novel 1,3,4-oxadiazole (B1194373) derivative with a 4-(trifluoromethyl)phenyl)piperazin-1-yl)methyl moiety has been reported, indicating the feasibility of incorporating this group. nih.gov

Dimethylamino Substitution: The dimethylamino group, a strong electron-donating group, can significantly impact the electronic properties of the phenyl ring. A PubChem entry details the existence of 2-Pyrrolidinone, 5-(4-(4-(dimethylamino)phenyl)-1-piperazinyl)-, indicating that this compound has been synthesized or is commercially available. nih.gov A plausible synthetic route involves the reaction of 1-(4-dimethylaminophenyl)piperazine with a 5-substituted-2-pyrrolidinone precursor. The synthesis of cis-3-(p-dimethylaminophenyl)-2,2-dimethyl-5-phenyl-pyrrolidine has also been described, showcasing methods for introducing the dimethylaminophenyl group into related heterocyclic structures. prepchem.com

Table 1: Examples of Reagents for Phenyl Ring Modifications

| Substitution | Key Starting Material/Reagent | Plausible Synthetic Step |

|---|---|---|

| Halogenation (Fluoro) | 1-(4-Fluorophenyl)piperazine | Nucleophilic substitution with 5-bromo-2-pyrrolidinone |

| Halogenation (Chloro) | 1-(4-Chlorophenyl)piperazine | Reaction with an appropriate pyrrolidinone synthon |

| Methoxy | 1-(4-Methoxyphenyl)piperazine | Coupling with a suitable 5-substituted pyrrolidinone |

| Trifluoromethyl | 1-(4-(Trifluoromethyl)phenyl)piperazine | Alkylation with a 5-(chloromethyl)pyrrolidinone derivative |

| Dimethylamino | 1-(4-Dimethylaminophenyl)piperazine | Reaction with a 5-halo-2-pyrrolidinone |

Substitutions at the Pyrrolidinone Nitrogen and Other Ring Positions

Modifications at the pyrrolidinone nitrogen (N-1 position) and other positions on the pyrrolidinone ring provide another avenue for structural diversification.

N-Methylation: The introduction of a methyl group at the pyrrolidinone nitrogen can influence the compound's polarity and metabolic profile. The compound 1-methyl-5-(4-phenyl-1-piperazinyl)-2-pyrrolidinone (B12734097) is documented in the PubChem database, confirming its synthesis. uni.lu Generally, N-alkylation of a pyrrolidinone can be achieved by treating the parent compound with a suitable alkylating agent, such as methyl iodide, in the presence of a base.

Other Substitutions: The pyrrolidinone ring itself can be further substituted. For instance, the synthesis of 1,5-substituted pyrrolidin-2-ones from donor-acceptor cyclopropanes and anilines or benzylamines has been reported, offering a versatile route to various analogs. nih.govmdpi.com This method allows for the introduction of a range of substituents at both the N-1 and C-5 positions of the pyrrolidinone ring. nih.govmdpi.com While not directly applied to this compound in the cited literature, these methods suggest that further substitution on the pyrrolidinone ring is synthetically feasible.

Table 2: Examples of Pyrrolidinone Ring Modifications

| Modification | Resulting Structure | General Method |

|---|---|---|

| N-Methylation | 1-methyl-5-(4-phenyl-1-piperazinyl)-2-pyrrolidinone | Alkylation of the pyrrolidinone nitrogen with a methylating agent |

| N-Aryl Substitution | 1-Aryl-5-(4-phenyl-1-piperazinyl)-2-pyrrolidinone | Reaction of a substituted aniline with a suitable γ-keto acid or ester followed by cyclization |

Exploration of Chiral Synthesis Pathways for Enantiomeric Purity

The C-5 position of the pyrrolidinone ring in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. As the biological activity of chiral molecules often resides in a single enantiomer, the development of enantioselective synthetic routes is of high importance.

Asymmetric Synthesis of Pyrrolidines: Significant progress has been made in the asymmetric synthesis of substituted chiral pyrrolidines. mdpi.com These methods often serve as a foundation for the synthesis of enantiomerically pure 5-substituted-2-pyrrolidinones. For example, the synthesis of chiral cis-2,5-disubstituted pyrrolidine organocatalysts has been described, highlighting strategies to control stereochemistry at the C-5 position. rsc.org

Biocatalytic Approaches: Biocatalysis offers a powerful tool for the synthesis of chiral compounds with high enantiomeric excess. Engineered enzymes, such as cytochrome P411 variants, have been used for the biocatalytic construction of chiral pyrrolidines via intramolecular C(sp³)–H amination. nih.gov These enzymatic methods provide a direct and highly selective route to enantioenriched pyrrolidine cores. nih.gov While a specific biocatalytic synthesis for this compound has not been detailed, the existing literature on biocatalytic synthesis of chiral pyrrolidines suggests that such a route is plausible. nih.gov

Chiral Auxiliaries and Starting Materials: Another approach involves the use of chiral starting materials or auxiliaries. For instance, optically pure N-(o-tert-butylphenyl)-5-(methoxymethyl)-2-pyrrolidinone has been prepared from (S)-5-(methoxymethyl)butyrolactone, demonstrating the use of a chiral precursor to establish the stereocenter at the C-5 position. nih.gov

Table 3: Approaches to Enantiomerically Pure this compound

| Methodology | Principle | Potential Application |

|---|---|---|

| Asymmetric Organocatalysis | Use of chiral catalysts to control stereoselectivity | Enantioselective synthesis of the pyrrolidinone ring |

| Biocatalysis | Use of enzymes for stereoselective reactions | Direct synthesis of a chiral pyrrolidinone precursor |

| Chiral Pool Synthesis | Use of enantiomerically pure starting materials | Incorporation of a pre-existing stereocenter into the final molecule |

Molecular Pharmacology and Biochemical Mechanisms of Action

Receptor Ligand Binding and Functional Assays

The phenylpiperazine moiety is a well-established pharmacophore for various CNS receptors, suggesting that 5-(4-phenyl-1-piperazinyl)-2-pyrrolidinone (B12898593) could exhibit affinity for several receptor families.

Dopamine (B1211576) receptors, particularly the D2-like subfamily (D2, D3, and D4), are major targets for antipsychotic medications. The D4 receptor, specifically, has been a target of interest due to the high affinity of the atypical antipsychotic clozapine (B1669256) for this subtype. nih.gov The 1,4-disubstituted aromatic piperazine (B1678402) (1,4-DAP) structure is a common feature in ligands with high selectivity for the D4 receptor. nih.gov

Studies on a variety of 1,4-DAPs have shown that these compounds can achieve extreme selectivity for the D4 receptor over other subtypes. nih.gov The binding affinity and selectivity are influenced by the specific substitutions on the aromatic and piperazine rings, which interact with a common aromatic microdomain within the D4 receptor. nih.gov While many N-phenylpiperazine analogs have been evaluated for their binding at dopamine receptors, specific binding affinity data (such as Ki values) for this compound at the D4 receptor or other dopamine subtypes is not available in the searched literature. mdpi.commdpi.com The established relationship between the phenylpiperazine scaffold and D4 receptor affinity suggests that this compound could interact with this target, but this remains to be experimentally verified.

Adenosine (B11128) receptors, particularly the A1 and A2A subtypes, are G-protein coupled receptors that play significant neuromodulatory roles in the brain. nih.gov They are involved in regulating the release of other neurotransmitters and are therapeutic targets for conditions like Parkinson's disease. scienceopen.com The A2A receptor, which is highly concentrated in the striatum, often forms heteromers with other receptors, such as the dopamine D2 receptor and the A1 receptor, creating complex regulatory mechanisms. scienceopen.comresearchgate.net

A review of the available scientific literature did not yield studies investigating the binding affinity or functional activity of this compound at adenosine A1 or A2A receptors. While a vast number of compounds have been synthesized and tested as ligands for these receptors, research connecting this specific pyrrolidinone derivative to adenosinergic targets has not been reported. nih.gov

Sigma-1 Receptor Affinity and Ligand Activity

The sigma-1 receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, is a key target for many neuroactive compounds. While direct binding affinity data (Kᵢ values) for this compound at the sigma-1 receptor are not extensively detailed in publicly available literature, the broader class of arylpiperazine derivatives has been a focus of research for their interaction with sigma receptors.

For context, related compounds containing a phenylpiperazine moiety have demonstrated significant affinity for sigma-1 receptors. For instance, studies on various arylpiperazine derivatives have reported a range of binding affinities, indicating that the substitution pattern on both the phenyl and piperazine rings plays a crucial role in determining the affinity and selectivity for the sigma-1 receptor. The functional activity of such ligands, whether they act as agonists or antagonists, is also highly dependent on their specific chemical structure. Without specific experimental data for this compound, its precise activity as a sigma-1 ligand remains to be elucidated.

Broad-Spectrum Interactions with Neurotransmitter Systems

Compounds featuring the arylpiperazine scaffold are well-known for their promiscuous binding to a variety of neurotransmitter receptors. Research on derivatives of pyrrolidin-2-one with arylpiperazine fragments has shown significant affinity for α₁- and α₂-adrenoceptors. nih.gov For example, the compound 1-{3-[4-(2-chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one demonstrated a high affinity for the α₁-adrenoceptor with a pKi of 7.13, while 1-{3-[4-(4-chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one showed high affinity for the α₂-adrenoceptor with a pKi of 7.29. nih.gov

Furthermore, many arylpiperazine derivatives are recognized for their interaction with serotonin (B10506) receptors, particularly the 5-HT₁A subtype, where they can act as agonists or partial agonists. nih.gov The specific binding profile of this compound across a comprehensive panel of neurotransmitter receptors is not well-documented in the available literature, which would be necessary for a complete understanding of its pharmacological effects.

Table 1: Adrenoceptor Affinity of Related Pyrrolidin-2-one Derivatives

| Compound | Target Receptor | pKi |

|---|---|---|

| 1-{3-[4-(2-chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one | α₁-Adrenoceptor | 7.13 |

| 1-{3-[4-(4-chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one | α₂-Adrenoceptor | 7.29 |

Note: This data is for related compounds and not for this compound itself.

Cellular and Subcellular Mechanistic Elucidations (In Vitro Studies)

In vitro studies provide a controlled environment to dissect the cellular and subcellular mechanisms through which a compound exerts its effects. This includes investigating its impact on ion channels and intracellular signaling cascades.

Interaction with Neuronal Voltage-Sensitive Sodium Channels

Voltage-sensitive sodium channels (VSSCs) are crucial for the initiation and propagation of action potentials in neurons. While there is a lack of specific studies investigating the direct interaction of this compound with these channels, the pyrrolidinone scaffold is present in various compounds that modulate ion channel activity. The potential for this compound to interact with VSSCs remains an area for future investigation.

Elucidation of Intracellular Signaling Pathways Modulated by the Compound

The interaction of a ligand with its receptor typically initiates a cascade of intracellular signaling events. Given the potential of this compound to interact with G protein-coupled receptors (GPCRs) such as adrenergic and serotonin receptors, it is plausible that it modulates downstream signaling pathways involving second messengers like cyclic AMP (cAMP) and inositol (B14025) phosphates.

For instance, activation of α₁-adrenoceptors typically leads to the activation of phospholipase C and subsequent production of inositol triphosphate (IP₃) and diacylglycerol (DAG), while α₂-adrenoceptor and 5-HT₁A receptor activation often leads to the inhibition of adenylyl cyclase and a decrease in cAMP levels. However, without specific in vitro studies on this compound, the precise intracellular signaling pathways it modulates are yet to be determined.

Structure Activity Relationship Sar Paradigms and Rational Design

Identification of Key Pharmacophoric Elements within the 5-(4-Phenyl-1-piperazinyl)-2-pyrrolidinone (B12898593) Structure

A pharmacophore model for this class of compounds identifies several key features essential for biological activity. These typically include a hydrogen bond acceptor, a hydrophobic aromatic ring, and a basic nitrogen atom, all arranged in a specific three-dimensional orientation. researchgate.net The core structure is comprised of three main components: the pyrrolidinone lactam ring, the piperazine (B1678402) moiety, and the terminal phenyl group, each playing a distinct role in molecular recognition and interaction with biological targets.

The five-membered pyrrolidinone ring is a prevalent scaffold in medicinal chemistry, valued for its unique structural properties. nih.gov As a saturated heterocycle, it provides a three-dimensional geometry that allows for efficient exploration of pharmacophore space, a feature enhanced by its non-planar "pseudorotation" capability. nih.gov The lactam group within the pyrrolidinone ring is a key functional element, often acting as a hydrogen bond donor (N-H) and acceptor (C=O). This dual capacity allows it to form critical interactions with amino acid residues in target proteins, anchoring the ligand in the binding site. The pyrrolidine (B122466) ring itself is not merely a passive linker; its conformation, influenced by substituents, can significantly impact the spatial orientation of the entire molecule and thus its pharmacological efficacy. nih.gov In some contexts, the pyrrolidinone moiety has been identified as a key pharmacophoric group responsible for a range of activities, including enzyme inhibition. nih.gov

The piperazine ring is considered a "privileged structure" in drug discovery. nih.govpharmacophorejournal.com Its inclusion in a molecule can significantly enhance water solubility and bioavailability due to the basic nature of its two nitrogen atoms, which have favorable pKa values. nih.gov In the this compound structure, the piperazine acts as a central linker, connecting the pyrrolidinone pharmacophore to the phenyl group. This linkage is not rigid, allowing for conformational flexibility that can be crucial for optimal binding.

The N1- and N4-positions of the piperazine ring offer sites for substitution, enabling the modulation of the molecule's properties. nih.gov The nitrogen atom connected to the pyrrolidinone ring (N1) and the nitrogen atom bearing the phenyl group (N4) play different roles. The N4-phenyl group is a critical component for ligand-target recognition. The phenyl ring itself often engages in hydrophobic or π-stacking interactions within the target's binding pocket. The introduction of the piperazine moiety has been shown to significantly improve the antiproliferative activity of certain compounds, underscoring its importance as a functional group. nih.gov

Impact of Substituent Variations on Biological Potency and Selectivity

The systematic modification of the this compound scaffold has been a key strategy in optimizing biological activity. Variations in substituents on the phenyl ring, the piperazine nitrogen, and the pyrrolidinone ring can have profound effects on potency and selectivity.

Modifications to the terminal phenyl ring are a common strategy to enhance biological activity. The electronic properties and position of substituents on this ring can fine-tune interactions with the target protein. For instance, in a series of pyrrolidine-2,5-dione derivatives, a 3-trifluoromethylphenylpiperazine fragment was shown to positively affect anticonvulsant activity. nih.gov Replacing this with a 2-chlorophenylpiperazine analogue resulted in a slight decrease in activity. nih.gov This suggests that both the electronic nature (electron-withdrawing) and the position of the substituent are critical. In other studies on different scaffolds, the replacement of an isopropyl group with a dimethyl substituted phenyl ring enhanced binding affinity, indicating that the phenyl ring can fit into specific pockets within the receptor. nih.gov The introduction of a 4-fluorobenzyl group has been identified as a crucial anticancer functional group in some piperazine-containing compounds. nih.gov

| Parent Scaffold | Substitution on Phenyl Ring | Observed Effect | Reference |

|---|---|---|---|

| Pyrrolidine-2,5-dione | 3-Trifluoromethylphenyl | Positive effect on anticonvulsant activity | nih.gov |

| Pyrrolidine-2,5-dione | 2-Chlorophenyl | Slightly lower anticonvulsant activity compared to 3-CF3-phenyl | nih.gov |

| Pyrazole derivative | Dimethyl substituted phenyl | Enhanced binding affinity | nih.gov |

| Ursolic acid derivative | 4-Fluorobenzyl | Identified as a crucial anticancer functional group | nih.gov |

While the core compound has a phenyl group on the N4-nitrogen of the piperazine, replacing this with other groups or substituting the N1-nitrogen (on the pyrrolidinone ring) alters activity. In the development of monoacylglycerol lipase (B570770) (MAGL) inhibitors, replacing the phenyl group with a pyrimidinyl group was a key modification. researchgate.net Further structural modulations led to an optimal biaryl moiety, the 3-fluoro-5-(2-methylpyridin-3-yl)phenyl fragment, highlighting the importance of heteroaryl substitutions. researchgate.net In other research, N-alkyl piperazine derivatives have demonstrated good antibacterial activity. researchgate.net Studies on dopamine (B1211576) receptor ligands have shown that N-substitution on the piperazine ring can accommodate various substituted indole (B1671886) rings, connected either directly or via a linker, to maintain high affinity and selectivity. nih.gov

| Compound Series | Stereochemistry/Substitution | Observation | Reference |

|---|---|---|---|

| Piperazinyl pyrrolidin-2-one MAGL inhibitors | (R)-enantiomer vs (S)-enantiomer | The (R)-enantiomer was ~17-fold more potent than the (S)-enantiomer. | researchgate.net |

| Pyrrolidine-2,5-dione derivatives | sec-butyl group at C3 position | Positively affected anticonvulsant activity. | nih.gov |

| Dopamine D3 receptor ligands | (-)-enantiomer vs (+)-enantiomer | The (-)-enantiomer displayed higher affinity at both D2 and D3 receptors. | nih.gov |

Computational Chemistry and Molecular Modeling for SAR Rationalization

Computational chemistry serves as a cornerstone for understanding and predicting the biological activity of molecules like this compound. By simulating molecular properties and interactions, these techniques provide a rational basis for designing more effective therapeutic agents.

Molecular Docking Simulations for Ligand-Target Binding Mode Prediction

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target receptor. connectjournals.com For this compound, docking simulations would be crucial in hypothesizing its binding mode within a protein's active site. In studies of similar pyrrolidin-2-one derivatives, docking has been effectively used to predict binding affinity and interactions with targets like acetylcholinesterase (AChE). nih.govresearchgate.net For instance, researchers found that certain pyrrolidin-2-one derivatives achieved higher docking scores than the reference drug donepezil, indicating strong binding affinity. nih.govresearchgate.net

The process involves preparing a 3D structure of the ligand and the target protein (often from a source like the Protein Data Bank) and then using a scoring function to rank the possible binding poses. nih.gov The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-receptor complex. nih.gov A hypothetical docking study of this compound against a potential neuropsychiatric or anticancer target could yield data similar to that shown in the illustrative table below.

Interactive Table 1: Hypothetical Molecular Docking Results This table is for illustrative purposes to demonstrate the type of data generated from molecular docking simulations.

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|

| Dopamine D2 Receptor | -8.5 | ASP-114, PHE-389, TRP-386 |

| Serotonin (B10506) 5-HT2A Receptor | -9.1 | SER-242, PHE-339, TRP-336 |

In Silico Prediction of Electronic, Steric, and Lipohydrophilic Features Influencing Activity

The biological activity of a compound is governed by its physicochemical properties. In silico tools are used to calculate various molecular descriptors that quantify these features. For this compound, key properties can be predicted to understand its potential as a drug candidate. uni.lu

Quantitative Structure-Activity Relationship (QSAR) studies on related arylpiperazinyl pyrrolidinone derivatives have shown that activity can depend on descriptors related to molecular shape, electronic properties, and lipophilicity. nih.govresearchgate.net For example, studies on piperazine derivatives have identified descriptors such as the energy of the lowest unoccupied molecular orbital (ELUMO), molar refractivity (MR), and topological polar surface area (PSA) as being significantly correlated with biological activity. mdpi.com These parameters help in building predictive models to guide the synthesis of more potent analogs. nih.gov The analysis of lipophilicity is particularly important, as it influences solubility, absorption, and distribution (ADME profile). mdpi.comnih.gov

Interactive Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Significance |

|---|---|---|

| Molecular Formula | C14H19N3O | Basic atomic composition. uni.lu |

| Molecular Weight | 245.32 g/mol | Influences diffusion and absorption. |

| XlogP | 1.4 | A measure of lipophilicity, affecting solubility and membrane permeability. uni.lu |

| Hydrogen Bond Donors | 1 | The N-H group on the pyrrolidinone ring. |

| Hydrogen Bond Acceptors | 3 | The carbonyl oxygen and the two piperazine nitrogens. |

Reaction Mechanism Modeling for Synthetic Optimization

Computational quantum mechanics can be employed to model reaction mechanisms, providing insights into transition states, reaction energies, and potential byproducts. This is valuable for optimizing the synthesis of complex molecules. The synthesis of the pyrrolidin-2-one core can be achieved through various methods, including the 1,3-dipolar cycloaddition of azomethine ylides with olefins or the transformation of donor-acceptor cyclopropanes. nih.govnih.gov

For the synthesis of this compound, theoretical modeling could help in several ways:

Choosing the best synthetic route: By comparing the calculated activation energies of different pathways.

Optimizing reaction conditions: By understanding the role of catalysts, solvents, and temperature on the reaction kinetics and thermodynamics.

Predicting regioselectivity and stereoselectivity: Ensuring the desired isomer is the major product.

For example, modeling the lactamization step in the formation of the pyrrolidinone ring from an acyclic precursor could help identify conditions that favor cyclization over competing side reactions. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Recognition

While molecular docking provides a static snapshot of binding, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. researchgate.net MD simulations are used to assess the stability of the docked pose and analyze the conformational changes in both the ligand and the protein. semanticscholar.org

In studies of related pyrrolidinone derivatives, MD simulations of 100 nanoseconds were performed to confirm the stability of the ligand-AChE complex. nih.govresearchgate.net Key analyses from MD simulations include:

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein upon ligand binding. semanticscholar.org

Hydrogen Bond Analysis: To monitor the persistence of key hydrogen bonds throughout the simulation, confirming their importance for affinity. semanticscholar.org

For this compound, MD simulations would validate the binding modes predicted by docking and provide a deeper understanding of the dynamics of molecular recognition. researchgate.netsemanticscholar.org

Rational Design Principles for Optimizing Potency, Selectivity, and Metabolic Stability

The ultimate goal of computational modeling is to guide the rational design of improved molecules. nih.gov Insights from docking, QSAR, and MD simulations for this compound would form the basis for its optimization.

Optimizing Potency: Docking and MD simulations can identify unoccupied pockets or opportunities for additional favorable interactions within the target's active site. nih.govresearchgate.net For example, if an empty hydrophobic pocket is identified near the phenyl ring, adding a small alkyl or halogen group to the ring could increase van der Waals interactions and improve binding affinity, thereby enhancing potency.

Improving Selectivity: Different but related protein targets often have subtle differences in their active site architectures. By comparing the binding modes of the compound in the desired target versus off-targets, modifications can be designed to specifically exploit these differences. For instance, a substituent might introduce a steric clash in an off-target receptor while being perfectly accommodated by the intended target.

Enhancing Metabolic Stability: In silico metabolism prediction tools can identify "metabolically liable" spots on the molecule—positions that are susceptible to modification by metabolic enzymes like Cytochrome P450s. A common strategy is to block these sites, for example, by replacing a hydrogen atom with a fluorine atom or by altering the electronics of an adjacent group, thereby increasing the compound's half-life in the body. pharmacophorejournal.com The rational design of new derivatives based on these principles allows for a focused, efficient exploration of chemical space to produce candidates with superior drug-like properties. nih.gov

Preclinical Efficacy and Therapeutic Potential Excluding Clinical Human Trials

Evaluation in Disease-Relevant Animal Models (Non-Human)

Preclinical animal models are crucial for assessing the pharmacological effects of new chemical entities in a complex biological system. Derivatives of the 5-(4-Phenyl-1-piperazinyl)-2-pyrrolidinone (B12898593) scaffold have been investigated in various models of neurological disorders, inflammation, pain, and infectious diseases, as well as for their potential anticancer properties.

The phenylpiperazine-pyrrolidinone scaffold has been a subject of interest for its potential effects on the central nervous system. Preclinical studies have primarily focused on its anticonvulsant and antidepressant-like activities.

Anticonvulsant Activity: A series of 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones, which are structurally related to the core compound, were synthesized and evaluated for their anticonvulsant properties in murine models. The initial screening involved standard tests such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models, which represent generalized tonic-clonic and absence seizures, respectively. Several of these compounds were also assessed in the 6-Hz psychomotor seizure model, which is considered a model for therapy-resistant partial seizures.

Excluding one compound, all other tested molecules in the series demonstrated efficacy in at least one of the seizure models. The most potent compounds identified were:

1-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)pyrrolidine-2,5-dione

1-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-3-methylpyrrolidine-2,5-dione

1-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-3,3-dimethylpyrrolidine-2,5-dione

3,3-dimethyl-1-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)pyrrolidine-2,5-dione

These specific derivatives showed significant activity in the 6-Hz model and were also effective in the MES and scPTZ screens, indicating a broad spectrum of anticonvulsant potential.

Interactive Data Table: Anticonvulsant Activity of Selected Phenylpiperazine-Pyrrolidinone Derivatives

| Compound Derivative | Maximal Electroshock (MES) | Subcutaneous Pentylenetetrazole (scPTZ) | 6-Hz Psychomotor Seizure |

| 1-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)pyrrolidine-2,5-dione | Active | Active | High Activity |

| 1-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-3,3-dimethylpyrrolidine-2,5-dione | Active | Active | High Activity |

| 1-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-3-methylpyrrolidine-2,5-dione | Not specified | Not specified | High Activity |

| 3,3-dimethyl-1-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)pyrrolidine-2,5-dione | Not specified | Not specified | High Activity |

Antidepressant Effects: The antidepressant-like potential of novel phenylpiperazine pyrrolidin-2-one derivatives has been investigated in mice using the forced swimming test (FST), a common behavioral model for screening antidepressant efficacy. In one study, a compound from this class, designated EP-65, demonstrated strong antidepressant-like activity, with an effect reported to be stronger than that of the classical antidepressants imipramine (B1671792) and mianserin. Other related compounds also showed activity, although to a lesser extent. The study also noted that these compounds showed affinity for α1- and α2-adrenoceptors and suppressed spontaneous locomotor activity in mice. The precise mechanism behind their antidepressant-like effects remains to be fully elucidated.

Neuroprotection and Neuroregeneration: Currently, there is a lack of specific preclinical data in the public domain concerning the neuroprotective or neuroregenerative properties of this compound or its immediate derivatives in animal models.

While the broader class of pyrrolidine (B122466) derivatives has been explored for various pharmacological activities, specific preclinical studies evaluating the analgesic or anti-inflammatory efficacy of this compound in established animal models of pain and inflammation were not identified in the reviewed literature. Research on other, structurally distinct pyrrolidine-containing compounds has shown central analgesic activity in models like the hot-plate test, but direct evidence for the subject compound is not available.

There is a notable absence of published preclinical studies specifically investigating the antimicrobial or antiviral activity of this compound. Although the constituent pyrrolidine and piperazine (B1678402) scaffolds are found in various compounds with demonstrated antimicrobial or antiviral properties, no specific data on the efficacy of this particular chemical entity against bacterial, fungal, or viral pathogens has been reported.

In the realm of oncology, specific data on the anticancer efficacy of this compound from in vitro cytotoxicity assays against cancer cell lines or in preclinical xenograft models is not available in the current body of scientific literature. While numerous studies have explored the anticancer potential of various other derivatives of pyrrolidinone and piperazine, the specific compound of interest has not been a subject of such published investigations.

Preclinical Pharmacokinetic and Pharmacodynamic Characterization (Excluding Human Data)

The characterization of a compound's absorption, distribution, metabolism, and excretion (ADME) properties is fundamental in preclinical development.

Detailed preclinical data regarding the in vitro metabolic stability of this compound in liver microsomes from relevant species (e.g., mouse, rat, dog, human) is not publicly available. Furthermore, studies characterizing its interaction with key drug-metabolizing enzymes, such as the Cytochrome P450 (CYP) family, have not been reported. This information is critical for predicting a compound's hepatic clearance and potential for drug-drug interactions, but for this specific molecule, such data remains to be published.

Blood-Brain Barrier Permeability Studies

The ability of a compound to cross the blood-brain barrier (BBB) is a critical prerequisite for its efficacy as a therapeutic agent targeting the central nervous system (CNS). While direct quantitative permeability data for this compound is not extensively detailed in publicly available research, the central activity observed in a series of structurally related phenylpiperazine pyrrolidin-2-one derivatives in animal models provides strong evidence of their capacity to penetrate the BBB.

A study investigating the antidepressant-like effects of 23 novel phenylpiperazine pyrrolidin-2-one derivatives in mice demonstrated that these compounds elicit significant CNS activity. nih.gov The observed effects, such as antidepressant-like activity in the forced swimming test and suppression of spontaneous locomotor activity, strongly indicate that these compounds successfully cross the blood-brain barrier to interact with neural circuits. nih.gov The very design of these preclinical assessments, which measure behavioral outcomes mediated by the central nervous system, presupposes sufficient BBB penetration to achieve pharmacologically active concentrations in the brain. Therefore, the documented central effects of these analogs serve as qualitative evidence of their blood-brain barrier permeability.

Target Engagement Studies in Animal Tissues

Following the confirmation of central nervous system penetration, it is crucial to determine whether a compound interacts with its intended molecular targets in the brain. For a series of novel phenylpiperazine pyrrolidin-2-one derivatives, target engagement was evaluated through radioligand binding assays to determine their affinity for specific serotonin (B10506) receptors, namely the 5-HT1A and 5-HT2A subtypes, which are implicated in mood regulation. nih.gov

The study revealed that these compounds exhibit a range of binding affinities for both receptor subtypes. The affinity is expressed as the Ki value (in nanomolar, nM), which represents the concentration of the compound required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

Among the tested analogs, compound EP-42 displayed the highest affinity for the 5-HT1A receptor, while compound EP-50 showed the strongest affinity for the 5-HT2A receptor. nih.gov The varying affinities across the different derivatives highlight how subtle structural modifications can influence target engagement. This data is crucial for understanding the structure-activity relationship and for selecting the most potent and selective compounds for further development.

The interactive table below summarizes the binding affinities of selected phenylpiperazine pyrrolidin-2-one derivatives for the 5-HT1A and 5-HT2A receptors.

| Compound | 5-HT1A Receptor Affinity (Ki, nM) | 5-HT2A Receptor Affinity (Ki, nM) |

|---|---|---|

| EP-42 | 24.5 | - |

| EP-50 | - | 109.1 |

Future Perspectives and Translational Research Opportunities

Development of Next-Generation 5-(4-Phenyl-1-piperazinyl)-2-pyrrolidinone (B12898593) Analogs with Enhanced Profiles

The functionalization of the pyrrolidine (B122466) ring is a key strategy in developing novel therapeutic agents. nih.gov For the this compound scaffold, future research will focus on creating next-generation analogs with improved potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are crucial for guiding these modifications.

Research into related structures provides a roadmap for this development. For instance, in a series of piperazinyl pyrrolidin-2-ones developed as monoacylglycerol lipase (B570770) (MAGL) inhibitors, modifications to the phenyl ring were critical for enhancing potency. researchgate.net A structure-based drug design approach, utilizing X-ray crystallography data, led to the identification of optimal biaryl moieties to improve metabolic stability. researchgate.net Similarly, SAR studies on pyrovalerone analogs, which share a 2-substituted pyrrolidine feature, demonstrated that increasing the size of the nitrogen-containing ring from a five-membered pyrrolidine to a six-membered piperidine (B6355638) resulted in a significant loss of potency. nih.gov

Future design strategies for new analogs will likely involve:

Substitution on the Phenyl Ring: Introducing electron-withdrawing or donating groups to the terminal phenyl ring can modulate target affinity and selectivity. For example, in a series of 1-phenylbenzimidazoles, there was substantial tolerance for various substituents at the 5-position, which points towards the solvent-exposed region of the binding pocket. nih.gov

Modification of the Pyrrolidinone Core: Altering the pyrrolidinone ring, such as by introducing substituents or modifying the lactam group, can influence binding and physicochemical properties.

Stereochemistry: The stereogenicity of the carbon at the 5-position of the pyrrolidinone ring is a critical factor. researchgate.net As seen with MAGL inhibitors, the (R)-enantiomer can be significantly more potent than the (S)-enantiomer, highlighting the importance of stereoselective synthesis and evaluation. researchgate.net

Interactive Table: SAR Insights for Pyrrolidine-Piperazine Scaffolds

| Structural Modification | Observed Effect | Potential Application to Target Scaffold | Reference |

|---|---|---|---|

| Introduction of biaryl moiety on piperazine (B1678402) | Improved metabolic stability and potency for MAGL inhibition. | Enhance pharmacokinetic profile. | researchgate.net |

| Control of stereochemistry at C5 of pyrrolidinone | (R)-enantiomer showed ~17-fold higher potency than (S)-enantiomer. | Isolate pure enantiomers to maximize potency and reduce off-target effects. | researchgate.net |

| Enlarging pyrrolidine to piperidine ring | Substantial loss in binding potency at monoamine transporters. | Maintain the five-membered pyrrolidine ring for optimal target engagement. | nih.gov |

| Substitution at the 5-position of a benzimidazole (B57391) ring (analogous to phenyl ring) | Substantial bulk tolerance, suggesting protrusion out of the binding pocket. | Explore larger substituents on the phenyl ring to improve properties like solubility. | nih.gov |

Exploration of Novel Therapeutic Indications and Polypharmacology

The versatility of the pyrrolidine scaffold suggests that this compound and its analogs could have therapeutic applications beyond their initial targets. frontiersin.orgnih.gov The exploration of novel indications and the characterization of their polypharmacological profiles are key areas for future research.

Analogs based on the piperazinyl pyrrolidin-2-one core have been identified as potent and reversible inhibitors of monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system. researchgate.net Inhibition of MAGL is an attractive therapeutic strategy for central nervous system disorders, including neurodegenerative diseases. researchgate.net Furthermore, related arylpiperazine structures are known to interact with a wide range of biological targets, including serotonin (B10506) and dopamine (B1211576) receptors and transporters, making them relevant for psychiatric and neurological conditions. nih.govresearchgate.net For example, a family of 2-aminopentanophenones featuring a pyrrolidine ring were found to be potent and selective inhibitors of the dopamine transporter (DAT) and norepinephrine (B1679862) transporter (NET). nih.gov

Future research could investigate the potential of this chemical class in other areas where pyrrolidine-containing molecules have shown promise, such as:

Oncology: Pyrrolidine derivatives have been explored as anticancer agents. tandfonline.com

Diabetes: Certain pyrrolidine-based compounds are effective dipeptidyl peptidase-4 (DPP-4) inhibitors for the management of type 2 diabetes. tandfonline.com

Infectious Diseases: The pyrrolidine core is found in molecules with antibacterial activity. nih.gov

Interactive Table: Potential Therapeutic Targets for the Scaffold

| Potential Target | Therapeutic Area | Rationale based on Related Scaffolds | Reference |

|---|---|---|---|

| Monoacylglycerol Lipase (MAGL) | Neurological and Neurodegenerative Diseases | Piperazinyl pyrrolidin-2-ones are potent, reversible MAGL inhibitors. | researchgate.net |

| Dopamine (DAT) & Norepinephrine (NET) Transporters | Psychiatric Disorders, ADHD, Substance Abuse | Pyrovalerone analogs with a pyrrolidine ring are potent DAT/NET inhibitors. | nih.gov |

| Serotonin Receptors (e.g., 5-HT1A) | Anxiety, Depression | The arylpiperazine motif is a classic pharmacophore for 5-HT receptors. | researchgate.net |

| Dipeptidyl Peptidase-4 (DPP-4) | Type 2 Diabetes | Pyrrolidine-based structures are established DPP-4 inhibitors. | tandfonline.com |

Advanced Mechanistic Investigations and Systems Pharmacology Approaches

To fully understand the therapeutic potential and possible liabilities of this compound analogs, advanced mechanistic studies are essential. These go beyond simple binding assays to elucidate how these compounds interact with their targets and influence cellular networks.

Computational and Structural Methods: Structure-based drug design, which relies on X-ray crystal structures of the target protein in complex with an inhibitor, has already proven effective for this class of compounds. researchgate.net Future work should continue to leverage these techniques. Pharmacophore modeling, based on the key structural features required for binding, can guide virtual screening efforts to identify new analogs. researchgate.net Density functional theory (DFT) investigations can be employed to understand the energetics of ligand binding and the mechanism of action at a quantum-mechanical level. nih.gov

Systems Pharmacology: A systems-level approach integrates data from genomics, proteomics, and metabolomics to build a comprehensive picture of a drug's effect. For a this compound analog, this could involve:

Target Engagement Studies: Confirming that the drug binds to its intended target in a complex biological system.

Pathway Analysis: Determining how target modulation by the drug affects downstream signaling pathways.

Off-Target Profiling: Screening the compound against a broad panel of receptors and enzymes to identify potential polypharmacological effects or sources of toxicity.

Bioimaging Probe Development (e.g., PET Ligands for Target Engagement and Pathway Tracing)

Positron Emission Tomography (PET) is a powerful molecular imaging technique that allows for the non-invasive quantification of biological processes in vivo. frontiersin.org Developing a radiolabeled version of a this compound analog could provide an invaluable tool for drug development, enabling researchers to confirm target engagement, study pharmacokinetics in the brain, and investigate disease pathology. researchgate.netfrontiersin.org

The arylpiperazine and pyrrolidine motifs are present in many successful PET ligands. The development process typically involves:

Selection of a suitable analog: The chosen compound must have high affinity and selectivity for the target.

Radiolabeling: A positron-emitting isotope, such as Carbon-11 (¹¹C, t½ ≈ 20.4 min) or Fluorine-18 (¹⁸F, t½ ≈ 109.8 min), is incorporated into the molecule. frontiersin.org This is often achieved through reactions like ¹¹C-methylation or ¹⁸F-fluoroalkylation. nih.govnih.gov

Preclinical Evaluation: The resulting radioligand is evaluated in vitro (e.g., autoradiography on tissue sections) and in vivo (e.g., PET imaging in rodents and non-human primates) to assess its brain uptake, specific binding to the target, and metabolic stability. nih.govnih.govnih.gov

For example, a reversible MAGL inhibitor with a piperazinyl azetidine (B1206935) scaffold was successfully radiolabeled with ¹⁸F and showed favorable brain uptake and specific binding in non-human primate PET studies. nih.gov Another study developed a radiofluorinated probe for the M4 muscarinic receptor based on a pyrazol-4-yl-pyridine scaffold, achieving a radiochemical yield of 28 ± 10%. nih.gov These examples demonstrate the feasibility of developing PET ligands from scaffolds related to this compound.

Interactive Table: Representative Data for PET Ligand Development from Related Scaffolds

| Radioligand | Scaffold Type | Isotope | Radiochemical Yield (decay-corrected) | Molar Activity (at EOS/EOB) | Reference |

|---|---|---|---|---|---|

| [¹⁸F]15 ([¹⁸F]MAGL-2102) | Piperazinyl Azetidine | ¹⁸F | 53% | 63 GBq/μmol | nih.gov |

| [¹¹C]2a | Phenothiazine | ¹¹C | 35%–45% | >363 GBq/μmol | nih.gov |

| [¹⁸F]12 | Pyrazol-4-yl-pyridine | ¹⁸F | 28 ± 10% | >37 GBq/μmol | nih.gov |

Addressing Challenges in Compound Development and Optimization for Preclinical Advancement

The path from a promising hit compound to a clinical candidate is fraught with challenges. texilajournal.com The preclinical development process is designed to identify and mitigate potential issues before human trials begin. nih.gov For the this compound class, several key hurdles must be addressed.

Pharmacokinetics and Metabolic Stability: Poor pharmacokinetic profiles are a major cause of drug failure. mdpi.com Optimization will require a deep understanding of the compound's absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov For CNS-targeted drugs, the ability to cross the blood-brain barrier is paramount. nih.gov In vivo stability analysis in plasma and brain tissue will be critical, as demonstrated for MAGL PET tracers where parent compound fractions were measured over time. nih.gov

Predictive Models and Translatability: A significant challenge in drug development is the poor translation of findings from animal models to humans. texilajournal.commdpi.com Researchers are increasingly turning to advanced in vitro models, such as "organ-on-a-chip" technologies and human induced pluripotent stem cells (iPSCs), to better predict human responses. mdpi.commedium.com Utilizing these models early could help de-risk the development of this compound analogs.

Chemistry, Manufacturing, and Controls (CMC): Scaling up the synthesis of the lead candidate from milligrams to kilograms for clinical trials presents significant chemical and logistical challenges. nih.gov The active pharmaceutical ingredient (API) must be well-characterized, including its purity, stability, and polymorphic form. nih.gov

Regulatory Compliance: All pivotal preclinical safety studies must adhere to stringent Good Laboratory Practice (GLP) guidelines set by regulatory authorities like the U.S. Food and Drug Administration (FDA). nih.govmedium.com Navigating the regulatory landscape is a complex but essential part of advancing a compound to the clinic. medium.com Unexpected adverse preclinical findings must be thoroughly investigated and discussed with regulatory bodies to determine if and how clinical development can proceed. nih.gov

Q & A

Q. What are the established synthetic routes for 5-(4-Phenyl-1-piperazinyl)-2-pyrrolidinone, and what are their respective yields and limitations?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions between a pyrrolidinone precursor and a 4-phenylpiperazine derivative. For example, analogous piperazinyl-pyrrolidinone compounds (e.g., 2-(4-phenylmethyl-1-piperazinyl)-methyl derivatives) are synthesized by reacting activated pyrrolidinone intermediates with substituted piperazines under reflux conditions in polar aprotic solvents like DMF or acetonitrile . Yields range from 40–65%, with limitations including competing side reactions (e.g., over-alkylation) and challenges in isolating pure products due to similar polarities of byproducts. Purification often requires column chromatography or recrystallization.

Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?

Methodological Answer:

- X-ray crystallography provides definitive confirmation of the molecular structure, as demonstrated for related dispiro-piperidine-pyrrolidine-indoline systems, where bond lengths and angles are resolved to ±0.01 Å and ±0.1°, respectively .

- NMR spectroscopy (¹H and ¹³C) identifies proton environments, such as the deshielded pyrrolidinone carbonyl (δ ~170–175 ppm in ¹³C NMR) and aromatic protons from the phenylpiperazine moiety (δ ~6.8–7.5 ppm in ¹H NMR).

- IR spectroscopy confirms functional groups, with peaks at ~1670 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=N or aromatic C=C) .

Q. What are the recommended storage conditions and stability profiles for this compound?

Methodological Answer: Stability studies on structurally similar compounds suggest storage at 0–6°C in airtight containers under inert gas (e.g., argon) to prevent oxidation or hydrolysis . For example, (S)-(+)-5-(Trityloxymethyl)-2-pyrrolidinone derivatives degrade at room temperature, forming trityl alcohol impurities, necessitating cold storage . Stability in solution (e.g., DMSO) should be monitored via HPLC, with degradation assessed by tracking new peaks at 254 nm .

Advanced Research Questions

Q. How can synthetic protocols be optimized to improve regioselectivity and yield for this compound?

Methodological Answer:

- Catalyst screening : Use palladium or copper catalysts to enhance coupling efficiency, as seen in pyrazolo[3,4-b]piperidin-4-one syntheses .

- Solvent optimization : Replace DMF with ionic liquids to reduce side reactions and improve reaction rates.

- Design of Experiments (DoE) : Apply factorial design to evaluate temperature, stoichiometry, and solvent effects. For instance, increasing the molar ratio of piperazine derivatives from 1:1 to 1:1.2 improved yields by 15% in analogous systems .

Q. What strategies can resolve contradictions in reported biological activity data for this compound across studies?

Methodological Answer:

- Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. CHO) and endpoint measurements (e.g., IC₅₀ vs. EC₅₀). For example, kinase inhibition assays using Purvalanol as a control show variability depending on ATP concentration .

- Purity validation : Characterize batches via LC-MS to rule out impurities (e.g., <98% purity in commercial samples ).

- Computational modeling : Perform molecular docking to compare binding modes across reported targets (e.g., serotonin receptors vs. kinases) .

Q. How can computational methods predict the pharmacokinetic properties of this compound derivatives?

Methodological Answer:

- ADME prediction : Use tools like SwissADME to estimate logP (predicted ~2.5 for this compound), blood-brain barrier permeability, and CYP450 interactions. For analogs, substituents like fluorophenyl groups increase metabolic stability by reducing CYP2D6 affinity .

- Molecular dynamics simulations : Analyze binding free energy (ΔG) to receptors (e.g., σ1R or D2R) using AMBER or GROMACS, as done for related 4-phenylpiperazine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.